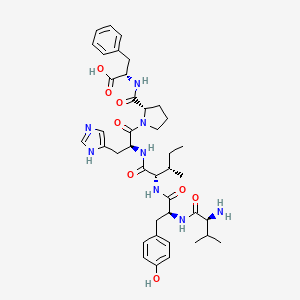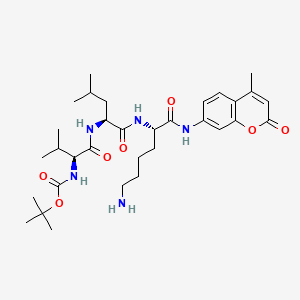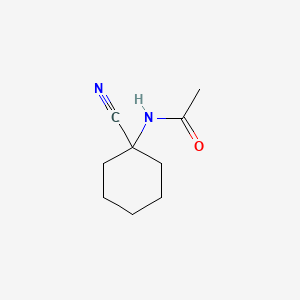
3-Amino-6-methoxypyridazine
Übersicht
Beschreibung
3-Amino-6-methoxypyridazine (3-AMP) is a heterocyclic compound belonging to the pyridazine family. It is a colorless, crystalline solid with a molecular weight of 134.15 g/mol. 3-AMP has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. In particular, 3-AMP is widely used as a building block in organic synthesis, a reagent for the preparation of new compounds, and a ligand for the coordination of metal ions. In addition, 3-AMP has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
The synthesis of 3-amino-6-methoxypyridazine and its derivatives, including those with substituents like nitro, amino, hydroxyamino, azo, hydrazo, chloro, methylthio, hydroxy, and mercapto, has been explored for their potential as antimicrobial agents. Some of these derivatives, specifically 3-acetamido- and 3-amino-5-nitro-6-alkoxypyridazine 2-oxides, have demonstrated excellent in vitro effects against pathogenic bacteria (Horie, 1963).
Synthesis Techniques
Research has been conducted on the large-scale synthesis of 3-chloro-5-methoxypyridazine, demonstrating advanced methods and yields. This research contributes to the development of efficient production techniques for pyridazine derivatives (Bryant, Kunng, & South, 1995).
Structural and Reaction Studies
The reaction of this compound with various chemicals has been studied to understand its structural and chemical properties. For example, the reaction with potassium acetate in acetic acid at high temperatures produces different pyridazinones, providing insights into the chemical behavior of pyridazine derivatives (Al-Azawe & Elvidge, 1974).
New Synthetic Routes
The development of new synthetic routes for 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine, highlights advancements in chemical synthesis methods. These methods offer improved yields and efficiencies in producing pyridazine derivatives (Ju Xiu-lian, 2011).
N-oxidation Studies
Investigations into the N-oxidation of this compound and its derivatives provide valuable information about the oxidation behavior of these compounds. Understanding these reactions is crucial for developing new compounds with desired properties (Horie & Ueda, 1963).
Antibacterial Activity of Derivatives
Studies on the antibacterial activity of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material contribute to the search for new antibacterial agents. The research focuses on developing compounds with potential for treating bacterial infections (Al-Kamali et al., 2014).
Wirkmechanismus
Target of Action
It is known to be a useful reagent in organic synthesis and other chemical processes .
Mode of Action
It’s used as a reagent in the preparation of pyridazine derivatives and related nitrogen-rich bicyclic compounds .
Action Environment
It’s known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Biochemische Analyse
Biochemical Properties
3-Amino-6-methoxypyridazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with this compound binding to the active sites of enzymes, altering their conformation, and affecting their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, or amino acid metabolism. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria. Its distribution within tissues can also vary, depending on factors such as tissue type, blood flow, and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Eigenschaften
IUPAC Name |
6-methoxypyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBPONDYDVMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222846 | |
| Record name | 6-Methoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7252-84-8 | |
| Record name | 3-Amino-6-methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypyridazin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7252-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxypyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxypyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYPYRIDAZIN-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H9A46C5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the N-oxidation of 3-amino-6-methoxypyridazine significant in the context of drug development?
A1: [, ] N-oxidation is a common metabolic pathway for many drugs, and understanding how a molecule undergoes this process can provide insights into its potential metabolites and their activity. In the case of this compound, research shows that it exclusively forms the 2-oxide product upon N-oxidation. [] This selectivity is important because different N-oxides of a compound can exhibit varying pharmacological profiles, including differences in activity, toxicity, and ADME properties. By knowing the specific N-oxide formed, researchers can better predict the behavior of the parent compound and its potential metabolites in biological systems.
Q2: What motivated the synthesis of N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-furamide derivatives, and what is the potential relevance of this compound in this context?
A2: Researchers synthesized a series of N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-furamide derivatives, including those derived from this compound, to investigate their antimicrobial activity. [] This research was inspired by the known antimicrobial effects of 5-nitro-2-furfural derivatives and the use of this compound as a structural component in the antimicrobial drug sulfamethoxypyridazine. [] The study aimed to explore whether incorporating the 6-alkoxy-3-pyridazinyl moiety, particularly from this compound, into the 5-nitro-2-furamide structure could lead to compounds with enhanced antimicrobial properties. This approach highlights the structure-activity relationship (SAR) studies, where modifications to a core structure are explored to optimize its biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















